![molecular formula C15H21ClN2O2 B13232722 1-([2-(4-Methoxyphenyl)cyclopropyl]carbonyl)piperazine hydrochloride](/img/structure/B13232722.png)
1-([2-(4-Methoxyphenyl)cyclopropyl]carbonyl)piperazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-([2-(4-METHOXYPHENYL)CYCLOPROPYL]CARBONYL)PIPERAZINEHYDROCHLORIDE is a chemical compound with a complex structure, featuring a piperazine ring bonded to a cyclopropyl group and a methoxyphenyl group
Preparation Methods
The synthesis of 1-([2-(4-METHOXYPHENYL)CYCLOPROPYL]CARBONYL)PIPERAZINEHYDROCHLORIDE typically involves multiple steps, starting with the preparation of the cyclopropyl and methoxyphenyl intermediates. These intermediates are then coupled with piperazine under specific reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled environments to ensure consistency and efficiency .
Chemical Reactions Analysis
1-([2-(4-METHOXYPHENYL)CYCLOPROPYL]CARBONYL)PIPERAZINEHYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reagents used.
Substitution: Nucleophilic substitution reactions can replace specific groups within the compound, allowing for the synthesis of derivatives with different functional groups
Common reagents used in these reactions include hydrogen gas for reductions, halogens for substitutions, and various oxidizing agents like potassium permanganate for oxidations. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-([2-(4-METHOXYPHENYL)CYCLOPROPYL]CARBONYL)PIPERAZINEHYDROCHLORIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-([2-(4-METHOXYPHENYL)CYCLOPROPYL]CARBONYL)PIPERAZINEHYDROCHLORIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects depending on the context of its use. The exact pathways and targets are subjects of ongoing research, aiming to elucidate the detailed mechanisms by which this compound exerts its effects .
Comparison with Similar Compounds
1-([2-(4-METHOXYPHENYL)CYCLOPROPYL]CARBONYL)PIPERAZINEHYDROCHLORIDE can be compared with other similar compounds, such as:
1-([2-(4-METHOXYPHENYL)CYCLOPROPYL]CARBONYL)PIPERAZINE: Lacks the hydrochloride component, which may affect its solubility and reactivity.
1-([2-(4-METHOXYPHENYL)CYCLOPROPYL]CARBONYL)PIPERIDINE: Features a piperidine ring instead of piperazine, leading to different chemical and biological properties.
1-([2-(4-METHOXYPHENYL)CYCLOPROPYL]CARBONYL)MORPHOLINE: Contains a morpholine ring, which can influence its interactions with biological targets.
Properties
Molecular Formula |
C15H21ClN2O2 |
|---|---|
Molecular Weight |
296.79 g/mol |
IUPAC Name |
[2-(4-methoxyphenyl)cyclopropyl]-piperazin-1-ylmethanone;hydrochloride |
InChI |
InChI=1S/C15H20N2O2.ClH/c1-19-12-4-2-11(3-5-12)13-10-14(13)15(18)17-8-6-16-7-9-17;/h2-5,13-14,16H,6-10H2,1H3;1H |
InChI Key |
NBDJKUKIDOSARA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC2C(=O)N3CCNCC3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-sulfonyl chloride](/img/structure/B13232642.png)
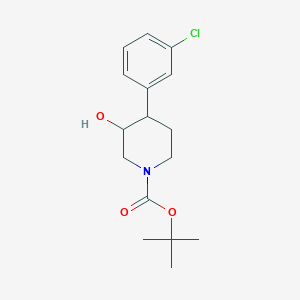
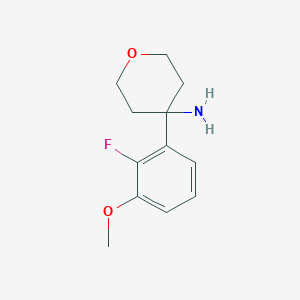
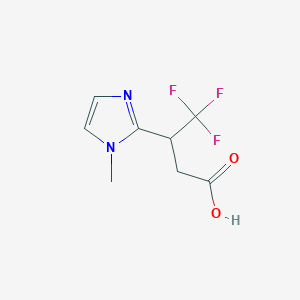
![3-Methoxy-N-methylspiro[3.3]heptan-1-amine](/img/structure/B13232676.png)
![4-(3-Methylphenyl)-2-azaspiro[4.4]nonane](/img/structure/B13232678.png)
amine](/img/structure/B13232685.png)
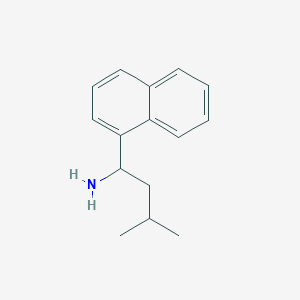
![2-[3-Methyl-5-(3-methylphenyl)furan-2-yl]acetic acid](/img/structure/B13232705.png)
![[4-(Propan-2-yl)oxolan-2-yl]methanol](/img/structure/B13232711.png)
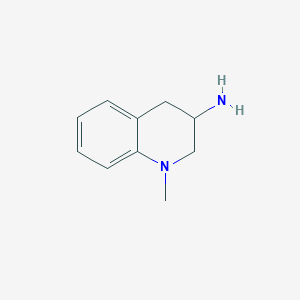

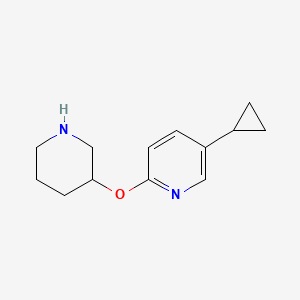
![2-{[1-(2-Bromophenyl)ethyl]amino}ethan-1-ol](/img/structure/B13232724.png)
